For example, in one study, a 2-cyano-3-[4-(trifluoromethoxy)phenyl]acrylamide derivative was prepared by reacting 4-(N,N-disubstituted amino) benzaldehyde with cyanoacetamide in an alcohol solvent, using L-proline as a catalyst []. This suggests a possible synthetic route for 3-[4-(Trifluoromethoxy)phenyl]acrylamide could involve reacting 4-(trifluoromethoxy)benzaldehyde with acrylamide under appropriate reaction conditions.
Several papers in the dataset discuss the molecular structure of compounds containing the 3-[4-(Trifluoromethoxy)phenyl]acrylamide moiety. For instance, one study describes the crystal structure of 1-(2-chlorobenzoyl)-3-[4-(trifluoromethoxy)phenyl]urea, which incorporates this structural element []. This study highlights the influence of the trifluoromethoxy group on the molecule's conformation and intermolecular interactions.
While the provided papers do not explicitly detail the physicochemical properties of 3-[4-(Trifluoromethoxy)phenyl]acrylamide, they provide insights into the impact of this moiety on the properties of more complex molecules. For instance, one study investigating aza- and diazabiphenyl analogues of the antitubercular drug PA-824, which contain the 4-(trifluoromethoxy)benzyl group, found that the incorporation of heterocyclic rings could significantly alter the compound's hydrophilicity and ultimately influence its solubility [].
Medicinal Chemistry: Compounds incorporating the 3-[4-(Trifluoromethoxy)phenyl]acrylamide moiety have shown promise as potential therapeutic agents for various diseases. For example, several studies in the dataset describe the development of novel compounds for treating cancer [, , , ], Alzheimer's disease [, ], migraine [], and pain [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5